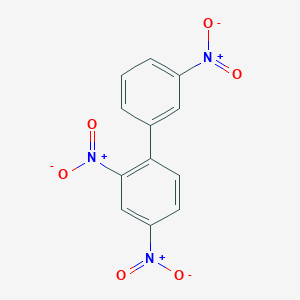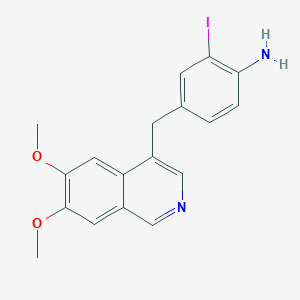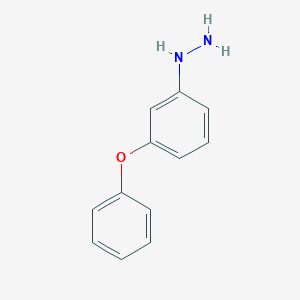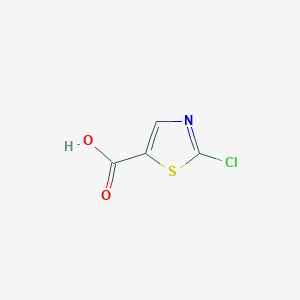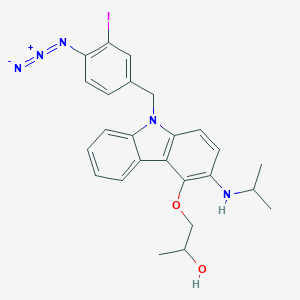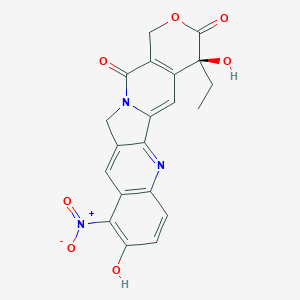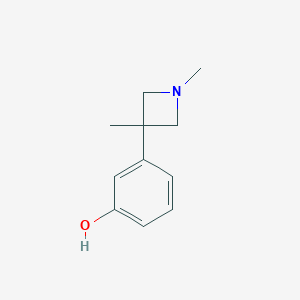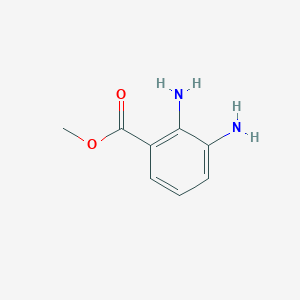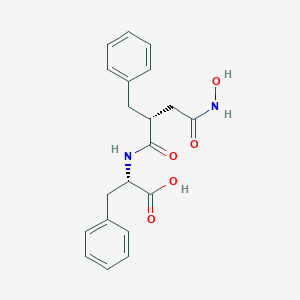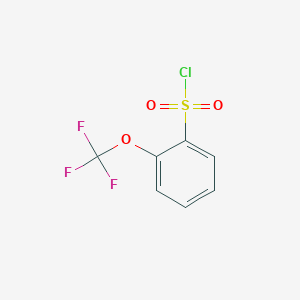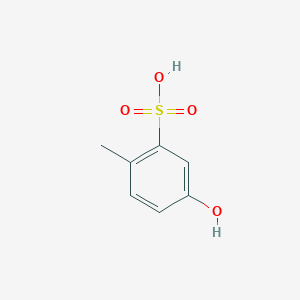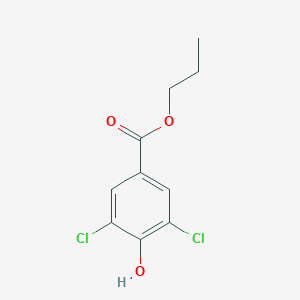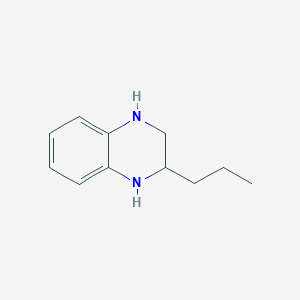
2-Propyl-1,2,3,4-tetrahydroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyl-1,2,3,4-tetrahydroquinoxaline (PTHQ) is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. PTHQ is a bicyclic compound that contains a quinoxaline ring and a propyl group attached to the nitrogen atom. The compound has been found to possess a range of interesting biochemical and physiological properties, making it a promising candidate for various research applications.
Mecanismo De Acción
2-Propyl-1,2,3,4-tetrahydroquinoxaline acts as a competitive antagonist of the NMDA receptor, binding to the receptor and preventing the binding of glutamate, the primary neurotransmitter involved in NMDA receptor signaling. This results in a reduction in the activity of the receptor, leading to a decrease in synaptic plasticity and neurotransmitter release.
Efectos Bioquímicos Y Fisiológicos
2-Propyl-1,2,3,4-tetrahydroquinoxaline has been found to have a range of interesting biochemical and physiological effects. In addition to its effects on the NMDA receptor, 2-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to inhibit the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a key signaling molecule in the nervous system. 2-Propyl-1,2,3,4-tetrahydroquinoxaline has also been found to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins, a class of molecules involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 2-Propyl-1,2,3,4-tetrahydroquinoxaline for laboratory experiments is its ability to selectively target the NMDA receptor, making it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of 2-Propyl-1,2,3,4-tetrahydroquinoxaline is its relatively low potency compared to other NMDA receptor antagonists, which can make it difficult to achieve the desired level of receptor inhibition in some experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-Propyl-1,2,3,4-tetrahydroquinoxaline. One area of interest is in the development of more potent NMDA receptor antagonists based on the structure of 2-Propyl-1,2,3,4-tetrahydroquinoxaline. Another potential direction is in the investigation of the role of 2-Propyl-1,2,3,4-tetrahydroquinoxaline in other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, the biochemical and physiological effects of 2-Propyl-1,2,3,4-tetrahydroquinoxaline may have potential applications in the development of new drugs for the treatment of inflammation and other conditions.
Métodos De Síntesis
The synthesis of 2-Propyl-1,2,3,4-tetrahydroquinoxaline can be achieved through several methods, including the reaction of 2-bromoethylamine with 1,2-diaminobenzene in the presence of a palladium catalyst. The reaction results in the formation of 2-ethyl-1,2,3,4-tetrahydroquinoxaline, which can then be converted to 2-Propyl-1,2,3,4-tetrahydroquinoxaline by the addition of a propyl group using a Grignard reagent.
Aplicaciones Científicas De Investigación
2-Propyl-1,2,3,4-tetrahydroquinoxaline has been found to have a range of potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience, where 2-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to act as a potent antagonist of the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity and has been implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
Número CAS |
110038-75-0 |
|---|---|
Nombre del producto |
2-Propyl-1,2,3,4-tetrahydroquinoxaline |
Fórmula molecular |
C11H16N2 |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
2-propyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C11H16N2/c1-2-5-9-8-12-10-6-3-4-7-11(10)13-9/h3-4,6-7,9,12-13H,2,5,8H2,1H3 |
Clave InChI |
FAMBYBZXGOITNZ-UHFFFAOYSA-N |
SMILES |
CCCC1CNC2=CC=CC=C2N1 |
SMILES canónico |
CCCC1CNC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



